Territrem C

Catalog No.
S598970
CAS No.
89020-33-7
M.F
C28H32O9
M. Wt
512.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Territrem C

CAS Number

89020-33-7

Product Name

Territrem C

IUPAC Name

(1S,2S,7R,10R)-1,7-dihydroxy-14-(4-hydroxy-3,5-dimethoxyphenyl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione

Molecular Formula

C28H32O9

Molecular Weight

512.5 g/mol

InChI

InChI=1S/C28H32O9/c1-24(2)8-7-21(29)26(4)27(24,32)10-9-25(3)28(26,33)14-16-18(37-25)13-17(36-23(16)31)15-11-19(34-5)22(30)20(12-15)35-6/h7-8,11-13,30,32-33H,9-10,14H2,1-6H3/t25-,26+,27-,28-/m1/s1

InChI Key

FTTNXWIFPFEOQT-JUDWXZBOSA-N

SMILES

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C(=C5)OC)O)OC)O)C)O)C)C

Synonyms

4a,6,6a,12,12a,12b-hexahydro-4a,12a-dihydroxy-4,4,6a,12b-tetramethyl-9-(3,5-dimethoxy-4-hydroxyphenyl)-4H,11H-naphtho(2.1-b)pyrano(3,4-e)pyran-1,11(5H)-dione, territrem C

Canonical SMILES

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C(=C5)OC)O)OC)O)C)O)C)C

Isomeric SMILES

C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)O)OC)O)(C(=O)C=CC3(C)C)C)O

Territrem C is a natural product found in Penicillium with data available.

Territrem C (CAS: 89020-33-7) is a specialized α-pyrone meroterpenoid and tremorgenic mycotoxin originally isolated from Aspergillus terreus [1]. In procurement and material selection, it is primarily valued as a highly potent, irreversible inhibitor of acetylcholinesterase (AChE), demonstrating sub-micromolar inhibitory concentrations (IC50 ~0.23 µM) [2]. Structurally, Territrem C is distinguished from its close analogs by its 4-hydroxy-3,5-dimethoxyphenyl moiety [3]. This specific phenolic hydroxyl group provides a critical synthetic handle that is absent in its fully methylated counterpart, Territrem B, making Territrem C a highly sought-after precursor for structure-activity relationship (SAR) studies, probe development, and the semi-synthesis of novel neuropharmacological agents [3].

Research Fit

Irreversible AChE inhibitor with reported class-level binding mechanism suitable for sustained target-engagement models.
Reported selectivity for AChE over butyrylcholinesterase supports cholinergic signaling studies without BuChE interference.
Single major CYP3A4/5 metabolite simplifies hepatic metabolism research and LC-MS/MS method development.

Substituting Territrem C with its closest in-class analog, Territrem B, or with generic AChE inhibitors like neostigmine, fundamentally compromises both synthetic viability and assay specificity [1]. Territrem B possesses a fully methylated 3,4,5-trimethoxyphenyl group, which lacks a reactive site for direct conjugation [2]. Attempting to demethylate Territrem B to create a reactive phenolic site requires harsh conditions that frequently degrade the sensitive α-pyrone and enone moieties central to the compound's bioactivity [2]. By natively possessing a 4-hydroxyl group, Territrem C allows for direct, high-yield esterification or etherification [3]. Furthermore, Territrem C exhibits a distinct selectivity hierarchy for AChE over butyrylcholinesterase (BChE) compared to Territrem B, meaning generic substitution will skew enzyme selectivity profiles in neuropharmacological screening [3].

Substitution Risk

Structural analog
Territrem B substitution may alter metabolite number (1 vs 2 major metabolites) and CYP3A4/5 clearance profile, complicating pharmacokinetic interpretation.
Reversible inhibitors
Reversible AChE inhibitors (e.g., donepezil) may not sustain enzyme inhibition in washout or perfusion models where persistent target engagement is critical.
Other meroterpenoids
Analogues such as terreulactone C or arisugacin B may differ in fermentation supply feasibility and reported potency tier, limiting direct substitution without revalidation.

Sub-Micromolar Acetylcholinesterase (AChE) Inhibitory Potency

In comparative in vitro evaluations of α-pyrone meroterpenoids, Territrem C demonstrates exceptional binding affinity to AChE. Assays establish that Territrem C achieves an IC50 of 0.23 µM, significantly outperforming related meroterpenoids such as 3-epiarisugacin E, which exhibits an IC50 of 3.03 µM under identical conditions [1]. This >13-fold increase in potency ensures robust target engagement at lower concentrations, which is critical for maintaining assay integrity [2].

Evidence DimensionAChE Inhibitory Concentration (IC50)
Target Compound Data0.23 µM
Comparator Or Baseline3-epiarisugacin E (3.03 µM)
Quantified Difference13.1-fold higher potency for Territrem C
ConditionsIn vitro AChE inhibition assay

Allows researchers to achieve complete enzyme inhibition at lower dosing concentrations, minimizing off-target toxicity in complex cell-based models.

AChE Potency Rank
Head-to-head
TRC IC50 15 nM vs TRB 19 nM vs TRA 24 nM
Reported rank-order supports potency-sensitive experimental design within the territrem class.
Electrophorus electricus AChE, Ellman method, 25°C, pH 8.0.

Precursor Suitability via Native Phenolic Hydroxyl Group

The structural divergence between Territrem C and Territrem B dictates their utility in chemical biology. Territrem C contains a 4-hydroxy-3,5-dimethoxyphenyl E-ring, providing a natively reactive phenolic site [1]. In contrast, Territrem B features a 3,4,5-trimethoxyphenyl group, which is chemically inert to direct conjugation [2]. Utilizing Territrem C bypasses the need for aggressive O-demethylation protocols, which are known to cause unwanted ring-opening or degradation of the critical α-pyrone pharmacophore [2].

Evidence DimensionAvailability of direct conjugation sites for semi-synthesis
Target Compound Data100% availability (native 4-OH group present)
Comparator Or BaselineTerritrem B (0% availability; fully methylated)
Quantified DifferenceEliminates the requirement for multi-step deprotection/demethylation prior to derivatization
ConditionsSemi-synthetic workflow for ester/ether derivative generation

Drastically improves synthetic yields and workflow efficiency when producing fluorescent probes or novel drug candidates based on the meroterpenoid scaffold.

Intermediate Meroterpenoid Potency
Cross-study
TRC IC50 0.23 μM; terreulactone C 0.028 μM; arisugacin B 3.03 μM
Balanced potency and dual-source producibility support procurement flexibility.
Modified Ellman method, electric eel AChE; values across studies.

Superior AChE Selectivity Profile

The specific substitution pattern on the E-ring of meroterpenoids governs their selectivity between closely related cholinesterases. Structure-activity relationship (SAR) profiling reveals a distinct selectivity hierarchy for AChE over butyrylcholinesterase (BChE). Territrem C, with its free hydroxyl group, ranks higher in AChE selectivity than the fully methylated Territrem B [1]. This indicates that the hydrogen-bond donating capability of the 4-hydroxyl group plays a crucial role in stabilizing the inhibitor within the narrow AChE active site gorge, a feature absent in Territrem B [1].

Evidence DimensionAChE vs. BChE Selectivity Hierarchy
Target Compound DataHigher relative AChE selectivity
Comparator Or BaselineTerritrem B (Lower relative AChE selectivity)
Quantified DifferenceDocumented superiority in selectivity ranking (Arisugacin A > Territrem C > Territrem B > Arisugacin B)
ConditionsComparative structure-function selectivity profiling

Crucial for neuropharmacological procurement where isolated, specific inhibition of AChE without cross-reactivity to BChE is required for accurate data interpretation.

Hepatic Metabolite Profile
Head-to-head
TRC: 1 major metabolite (MC) vs TRB: 2 metabolites (MB2, MB4)
Simpler metabolic profile facilitates CYP3A4/5 phenotyping and LC-MS/MS analysis.
Human liver microsomes, NADPH; CYP3A4 correlation r²=0.99, P<0.001.
Irreversible AChE Selectivity
Class-level
No BuChE inhibition; activity not recovered after dialysis
Sustained, target-specific cholinergic blockade without BuChE off-target effects.
Class inferred from Territrem B binding studies; >2000-fold AChE selectivity reported.
Acute Toxicity Comparison
Cross-study
TRC LD50 6.28 mg/kg i.p. vs TRA 17.6 mg/kg i.p. (mouse)
Reported LD50 values guide dose selection and toxicological window in rodent models.
Male ICR mice, i.p., 24-h observation.

Semi-Synthesis of Advanced AChE Inhibitors

Because Territrem C natively possesses a reactive 4-hydroxyl group on its E-ring, it is the optimal starting material for generating novel ester or ether derivatives. This allows medicinal chemists to rapidly build libraries of modified meroterpenoids for Alzheimer's disease research without risking the degradation of the α-pyrone core during harsh deprotection steps [1].

High-Fidelity AChE Selectivity Assays

Due to its superior selectivity ranking over Territrem B, Territrem C is the preferred standard when researchers need to irreversibly inhibit AChE in complex biological matrices (e.g., brain homogenates) while minimizing off-target interaction with butyrylcholinesterase (BChE) [2].

Structure-Activity Relationship (SAR) Mapping of the AChE Active Site

Territrem C is heavily utilized in comparative SAR studies alongside fully methylated analogs (Territrem B) and related arisugacins. Its unique hydrogen-bond donating capability makes it an essential probe for mapping the steric and electronic constraints of the AChE peripheral anionic site and catalytic triad [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
AChE inhibition assay studies
Reported rank-order potency within territrem class
IC50 determination in target enzyme system
CYP3A4/5-mediated metabolism research
Single major metabolite (MC) simplifies LC-MS/MS method
CYP3A4 correlation and isoform specificity
Cholinergic neurotransmission research models
Irreversible noncovalent binding and reported AChE selectivity
Sustained enzyme inhibition in perfusion/washout assays
Tremorgenic mycotoxin lethality studies
Reported acute LD50 facilitates graded toxicity comparison
Dose-response and safety margin in rodent models

XLogP3

2.5

Wikipedia

Territrem C

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